molecular formula C18H23ClN4S B6081197 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethylpiperidine-1-carbothioamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethylpiperidine-1-carbothioamide

Cat. No.: B6081197
M. Wt: 362.9 g/mol
InChI Key: ACMLWROAMJIPIL-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethylpiperidine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a carbothioamide moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethylpiperidine-1-carbothioamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Introduction of the Carbothioamide Group: The final step involves the reaction of the piperidine derivative with a suitable isothiocyanate to form the carbothioamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethylpiperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbothioamide group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethylpiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethylpiperidine-1-carbothioamide can be compared with other similar compounds, such as:

    N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethylpiperidine-1-carboxamide: This compound has a carboxamide group instead of a carbothioamide group, which may result in different chemical and biological properties.

    N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethylpiperidine-1-carbothioate: This compound has a carbothioate group instead of a carbothioamide group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2,6-dimethylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4S/c1-13-4-3-5-14(2)23(13)18(24)20-17-10-11-22(21-17)12-15-6-8-16(19)9-7-15/h6-11,13-14H,3-5,12H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMLWROAMJIPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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